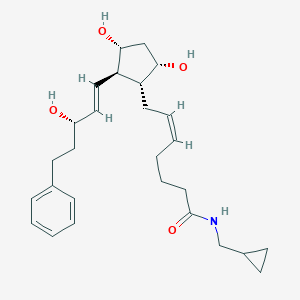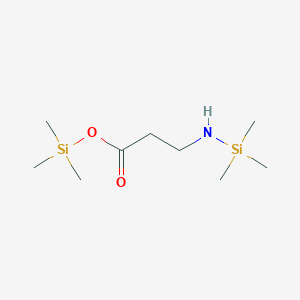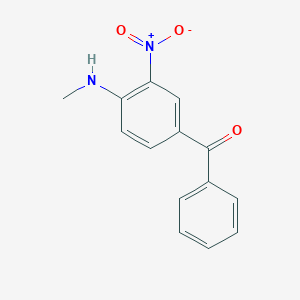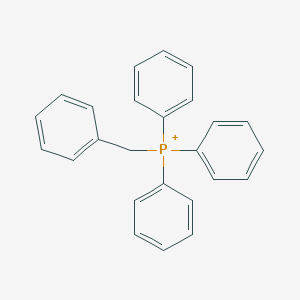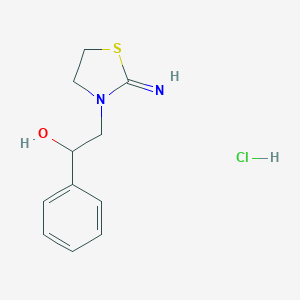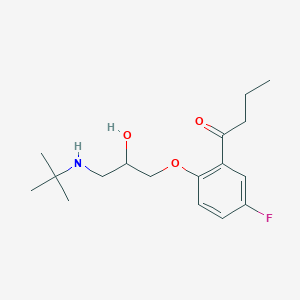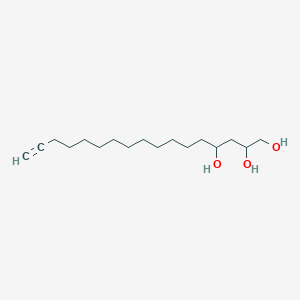
Avocadyne
Overview
Description
Avocadyne is a terminally unsaturated, 17-carbon long acetogenin found almost exclusively in avocados. This compound has garnered significant attention due to its noted anti-leukemia and anti-viral properties . The unique structural features of this compound, such as the terminal triple bond, odd number of carbons, and specific stereochemistry, are critical to its biological activity .
Mechanism of Action
Target of Action
Avocadyne, a terminally unsaturated, 17-carbon long acetogenin found almost exclusively in avocados, has been noted for its anti-leukemia and anti-viral properties . The primary target of this compound is the enzyme Very Long Chain Acyl-CoA Dehydrogenase (VLCAD), which plays a crucial role in the mitochondrial fatty acid oxidation process .
Mode of Action
This compound interacts with VLCAD, inhibiting its function . VLCAD is responsible for introducing a double bond to a fully saturated long chain fatty acid and reducing electron transfer flavoprotein (ETF)-bound FAD, transferring these electrons to the Electron Transport Chain (ETC) . By inhibiting VLCAD, this compound disrupts this process, leading to the suppression of mitochondrial fatty acid oxidation .
Biochemical Pathways
The suppression of mitochondrial fatty acid oxidation by this compound affects the metabolic pathways within the cell . This process is critical for the generation of reductive equivalents for the ETC and anaplerotic intermediates for the TCA cycle . By inhibiting this process, this compound disrupts the normal metabolic functions of the cell, particularly in cells that rely heavily on fatty acid oxidation for survival, such as leukemia cells .
Result of Action
The inhibition of VLCAD by this compound leads to the induction of leukemic cell death and suppression of clonogenic growth of primary samples, while sparing normal hematopoietic cells . This selective activity makes this compound a potent anti-AML compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the variety and cultivation conditions of avocados, from which this compound is derived, can affect the content of bioactive compounds and consequently their antioxidant activities . .
Biochemical Analysis
Biochemical Properties
Avocadyne plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specific structural features such as the terminal triple bond, odd number of carbons, and stereochemistry are critical to its ability to suppress mitochondrial fatty acid oxidation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing mitochondrial fatty acid oxidation . This suppression can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound is primarily through its ability to suppress mitochondrial fatty acid oxidation . This suppression is achieved through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those involving mitochondrial fatty acid oxidation . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of avocadyne involves several steps, starting with the preparation of the precursor molecules. The key steps include:
Formation of the Carbon Chain: The 17-carbon chain is constructed using a series of carbon-carbon bond-forming reactions.
Introduction of the Terminal Triple Bond: This is achieved through alkyne synthesis methods, such as the Sonogashira coupling reaction.
Stereochemical Control: Ensuring the correct stereochemistry is crucial for the biological activity of this compound. This is typically controlled through the use of chiral catalysts and reagents.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advances in synthetic organic chemistry and biotechnological methods are paving the way for more efficient production processes. These methods focus on optimizing reaction conditions, improving yields, and reducing the number of steps involved in the synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the terminal triple bond can yield saturated or partially saturated products.
Substitution: The terminal alkyne group in this compound is reactive and can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or Lindlar’s catalyst is typically employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents are used under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Avocadyne has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Avocadene: Another acetogenin found in avocados, with similar anti-cancer properties.
Avocadenol-A: A related compound with noted anti-microbial activity.
Comparison:
Structural Differences: Avocadyne has a terminal triple bond, whereas avocadene and avocadenol-A have different functional groups.
Biological Activity: While all three compounds exhibit anti-cancer properties, this compound is unique in its ability to selectively inhibit mitochondrial fatty acid oxidation.
Properties
IUPAC Name |
heptadec-16-yne-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h1,16-20H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLQBKZXSJYBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC(CC(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947504 | |
| Record name | Heptadec-16-yne-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Avocadyne | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24607-05-4, 129099-96-3 | |
| Record name | 16-Heptadecyne-1,2,4-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024607054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptadec-16-yne-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20947504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Avocadyne | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76 °C | |
| Record name | Avocadyne | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035473 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


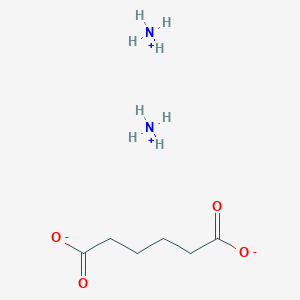
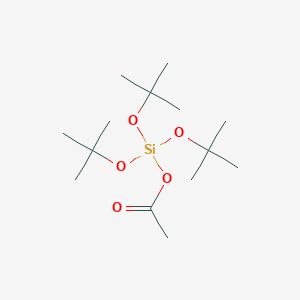
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
